4-(Benzyl(ethyl)amino)benzenediazonium zinc chloride
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Overview
Description
4-(Benzyl(ethyl)amino)benzenediazonium zinc chloride: is a diazonium salt that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its use in organic synthesis and its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of diazonium salts, including 4-(Benzyl(ethyl)amino)benzenediazonium zinc chloride, typically involves the treatment of an aromatic amine with nitrous acid (or sodium nitrite in the presence of a strong acid like hydrochloric acid). This results in the formation of a diazonium ion . The reaction can be represented as follows:
Ar-NH2+HNO2+HCl→Ar-N2+Cl−+2H2O
Industrial Production Methods: Industrial production methods for diazonium salts often involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure safety and yield. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Diazonium salts can undergo substitution reactions where the diazonium group is replaced by other nucleophiles.
Reduction Reactions: Reduction of diazonium salts with zinc and hydrochloric acid can produce benzene.
Coupling Reactions: Diazonium salts can couple with phenols or aromatic amines to form azo compounds, which are characterized by the presence of a nitrogen bridge between two aromatic rings.
Common Reagents and Conditions:
Substitution: CuCl, CuBr, CuCN, KI, H₂O (for hydroxyl substitution).
Reduction: Zn, HCl.
Coupling: Phenol, sodium hydroxide solution.
Major Products:
Substitution: Aryl chlorides, bromides, cyanides, iodides.
Reduction: Benzene.
Coupling: Azo compounds.
Scientific Research Applications
Chemistry:
- Used in organic synthesis as intermediates for the preparation of various aromatic compounds.
Biology and Medicine:
- Exhibits biological activity, making it a candidate for therapeutic applications.
Industry:
Mechanism of Action
The mechanism of action of 4-(Benzyl(ethyl)amino)benzenediazonium zinc chloride involves the formation of diazonium ions, which can then participate in various chemical reactions. The diazonium group is a good leaving group, allowing for substitution reactions with nucleophiles . In coupling reactions, the diazonium ion forms a nitrogen bridge between two aromatic rings, resulting in the formation of azo compounds .
Comparison with Similar Compounds
- Benzenediazonium chloride
- p-(Benzylamino)benzenediazonium chloride
- p-(Ethylamino)benzenediazonium chloride
Uniqueness: 4-(Benzyl(ethyl)amino)benzenediazonium zinc chloride is unique due to its specific substitution pattern and the presence of both benzyl and ethyl groups, which can influence its reactivity and applications compared to other diazonium salts.
Properties
CAS No. |
15280-31-6 |
---|---|
Molecular Formula |
C30H32Cl4N6Zn |
Molecular Weight |
683.8 g/mol |
IUPAC Name |
4-[benzyl(ethyl)amino]benzenediazonium;dichlorozinc;dichloride |
InChI |
InChI=1S/2C15H16N3.4ClH.Zn/c2*1-2-18(12-13-6-4-3-5-7-13)15-10-8-14(17-16)9-11-15;;;;;/h2*3-11H,2,12H2,1H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
GZWAXOPGCCVFJG-UHFFFAOYSA-J |
SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)[N+]#N.[Cl-].[Cl-].[Cl-].[Zn+2] |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)[N+]#N.CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl |
15280-31-6 | |
Synonyms |
4-(benzyl(ethyl)amino)benzenediazonium zinc chloride |
Origin of Product |
United States |
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